1-(2,2-Difluoro-2-nitroethoxy)-1,1,2,3,3,3-hexafluoropropane
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Overview
Description
1-(2,2-Difluoro-2-nitroethoxy)-1,1,2,3,3,3-hexafluoropropane is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoro-2-nitroethoxy)-1,1,2,3,3,3-hexafluoropropane typically involves the reaction of 2,2-difluoro-2-nitroethanol with hexafluoropropane derivatives under specific conditions. For instance, the reaction of 2,2-difluoro-2-nitroethanol with 1,3-dichloro-2-propanol in an alkaline medium can yield similar compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoro-2-nitroethoxy)-1,1,2,3,3,3-hexafluoropropane can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert nitro groups to amines under specific conditions.
Substitution: The presence of fluorine atoms can facilitate nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromic acid in acetone.
Reduction: Common reducing agents like hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as hydroxylamine hydrochloride.
Major Products
Oxidation: 1,3-bis(2,2-difluoro-2-nitroethoxy)acetone.
Reduction: Corresponding amines.
Substitution: Oximes and other substituted products.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialized materials and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoro-2-nitroethoxy)-1,1,2,3,3,3-hexafluoropropane involves its interaction with molecular targets through its nitro and fluoro groups. These interactions can lead to various biochemical and chemical effects, such as the formation of reactive intermediates and the modification of biological molecules.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(2,2-Difluoro-2-nitroethoxy)-1,1,2,3,3,3-hexafluoropropane is unique due to its specific arrangement of fluorine and nitro groups, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specialized applications in scientific research and industry.
Properties
CAS No. |
65064-79-1 |
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Molecular Formula |
C5H3F8NO3 |
Molecular Weight |
277.07 g/mol |
IUPAC Name |
1-(2,2-difluoro-2-nitroethoxy)-1,1,2,3,3,3-hexafluoropropane |
InChI |
InChI=1S/C5H3F8NO3/c6-2(4(9,10)11)5(12,13)17-1-3(7,8)14(15)16/h2H,1H2 |
InChI Key |
YPJXRWUWBQELAK-UHFFFAOYSA-N |
Canonical SMILES |
C(C([N+](=O)[O-])(F)F)OC(C(C(F)(F)F)F)(F)F |
Origin of Product |
United States |
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